![molecular formula C12H12N2 B13800722 3-[2-(Pyridin-4-yl)ethyl]pyridine CAS No. 52864-49-0](/img/structure/B13800722.png)
3-[2-(Pyridin-4-yl)ethyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(Pyridin-4-yl)ethyl]pyridine is a heterocyclic organic compound that consists of two pyridine rings connected by an ethyl bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Pyridin-4-yl)ethyl]pyridine typically involves the reaction of 4-vinylpyridine with pyridine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where 4-vinylpyridine is reacted with pyridine in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with the desired specifications .
化学反応の分析
Types of Reactions
3-[2-(Pyridin-4-yl)ethyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Functionalized pyridine compounds with various substituents.
科学的研究の応用
3-[2-(Pyridin-4-yl)ethyl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts
作用機序
The mechanism of action of 3-[2-(Pyridin-4-yl)ethyl]pyridine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Pyridine: A basic heterocyclic compound with a single nitrogen atom in the ring.
4-Vinylpyridine: A pyridine derivative with a vinyl group attached to the fourth carbon atom.
2,2’-Bipyridine: A compound consisting of two pyridine rings connected by a single bond at the 2-position.
Uniqueness
3-[2-(Pyridin-4-yl)ethyl]pyridine is unique due to its ethyl bridge connecting two pyridine rings, which imparts distinct chemical and physical properties.
特性
CAS番号 |
52864-49-0 |
|---|---|
分子式 |
C12H12N2 |
分子量 |
184.24 g/mol |
IUPAC名 |
3-(2-pyridin-4-ylethyl)pyridine |
InChI |
InChI=1S/C12H12N2/c1-2-12(10-14-7-1)4-3-11-5-8-13-9-6-11/h1-2,5-10H,3-4H2 |
InChIキー |
KGNKZFFMNQVXRU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)CCC2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H,9H-Pyrazolo[1,2-a]indazole-1,3(2H)-dione](/img/structure/B13800645.png)
![2-[[4-[Ethyl(2-hydroxyethyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium hydrogen sulphate](/img/structure/B13800661.png)
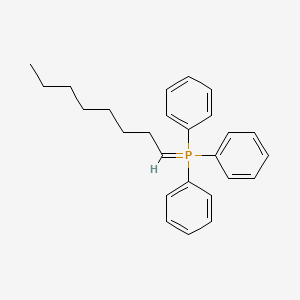

![[(3aR,5R,6R,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-yl] methanesulfonate](/img/structure/B13800678.png)
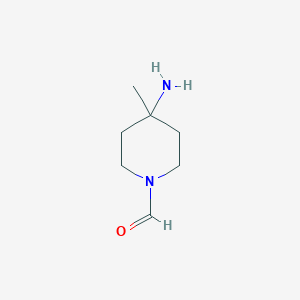
![5-Bromo-2-[[[(1-oxohexyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13800694.png)
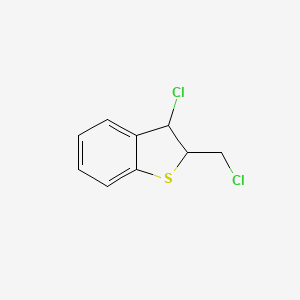
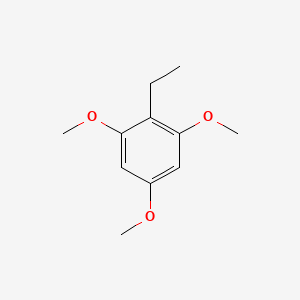
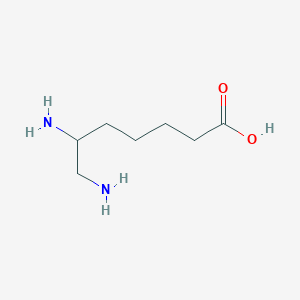
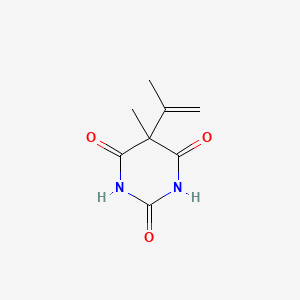

![Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13800736.png)
